1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea
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Overview
Description
1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved by the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with a pyridin-3-ylmethyl halide or similar reagent.
Formation of the urea moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to different chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can affect their reactivity and biological activity.
3,5-dimethyl-1H-pyrazoles: These compounds are simpler in structure but can serve as precursors for the synthesis of more complex pyrazolo[3,4-b]pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N6O2 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-methyl-N-(methylcarbamoyl)-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-17-16(24)21(2)15(23)13-6-12-9-20-22(14(12)19-8-13)10-11-4-3-5-18-7-11/h3-9H,10H2,1-2H3,(H,17,24) |
InChI Key |
GSUOWJXTIDLSJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)C1=CN=C2C(=C1)C=NN2CC3=CN=CC=C3 |
Origin of Product |
United States |
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